



Application Notes and Protocols for Calcium Imaging with G-1 Treatment

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Compound of Interest		
Compound Name:	(3aS,4R,9bR)-G-1	
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Introduction

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the cell membrane and endoplasmic reticulum, mediating rapid, nongenomic estrogenic signals.[2] One of the key downstream effects of GPER activation by G-1 is the mobilization of intracellular calcium ([Ca²+]i), a critical second messenger involved in a myriad of cellular processes, including proliferation, apoptosis, and migration.[3][4][5] This application note provides a detailed protocol for measuring G-1 induced intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM, along with relevant quantitative data and a depiction of the underlying signaling pathway.

G-1 and **GPER** Signaling

G-1 exhibits high affinity and selectivity for GPER, with a Ki of 11 nM and an EC50 of 2 nM for GPER activation.[1] It shows no significant activity at ER α and ER β at concentrations up to 10 μ M.[1] The activation of GPER by G-1 initiates a signaling cascade that leads to a rapid increase in cytosolic calcium. This process is primarily mediated through the G α q protein pathway. Upon G-1 binding, the G α q subunit of the heterotrimeric G protein activates phospholipase C (PLC).[2][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its



receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to G-1 activity and the resulting calcium response.

Table 1: G-1 Binding Affinity and Potency

Parameter	Value	Reference
Ki for GPER	11 nM	[1]
EC50 for GPER Activation	2 nM	[1]
Specificity	No activity at ER α and ER β up to 10 μ M	[1]

Table 2: Representative G-1 Concentrations and Cellular Responses

Cell Line	G-1 Concentration	Observed Effect	Reference
Jurkat (T-ALL)	1 μΜ	Rapid and sustained increase in cytosolic Ca ²⁺	[5]
SKBr3 (Breast Cancer)	0.7 nM (IC50)	Inhibition of cell migration	[1]
MCF-7 (Breast Cancer)	1.6 nM (IC50)	Inhibition of cell migration	[1]
SH-SY5Y (Neuroblastoma)	Concentration- dependent	Rapid increase in cytosolic Ca ²⁺	[6]

Experimental Protocol: Calcium Imaging with Fluo-4 AM



This protocol outlines the steps for measuring G-1-induced intracellular calcium mobilization in cultured cells using the fluorescent calcium indicator Fluo-4 AM.

Materials

- Cells of interest cultured on glass-bottom dishes or 96-well plates
- G-1 (Tocris, R&D Systems, or equivalent)
- Fluo-4 AM (Thermo Fisher Scientific, AAT Bioquest, or equivalent)
- Anhydrous DMSO
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
- HBSS without Ca²⁺ and Mg²⁺
- Probenecid (optional)
- Ionomycin (positive control)
- EGTA (chelating agent for extracellular calcium)
- Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission: ~494/515 nm)

Reagent Preparation

- G-1 Stock Solution (10 mM): Dissolve G-1 in anhydrous DMSO. Store at -20°C. Further dilute in HBSS with Ca²⁺ and Mg²⁺ to the desired final concentrations immediately before use.
- Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light and moisture.
- Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. This surfactant aids in the dispersion of the water-insoluble Fluo-4 AM in the agueous loading



buffer.

- Loading Buffer: For a final Fluo-4 AM concentration of 1-5 μM, mix the Fluo-4 AM stock solution and Pluronic F-127 stock solution (at a final concentration of 0.02-0.04%) in HBSS with Ca²⁺ and Mg²⁺.[4][8] The optimal Fluo-4 AM concentration should be determined empirically for each cell type.[7]
- Probenecid Stock Solution (optional): Prepare a stock solution in a suitable buffer.
 Probenecid can be used to inhibit organic anion transporters, which may extrude the dye from some cell types.

Experimental Procedure

- Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates to achieve 70-90% confluency on the day of the experiment.
- Dye Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with HBSS with Ca²⁺ and Mg²⁺.
 - Add the freshly prepared Fluo-4 AM loading buffer to the cells.
 - Incubate for 30-60 minutes at 37°C in the dark.[7][8] The optimal loading time may vary depending on the cell type.
- Washing:
 - Remove the loading buffer.
 - Wash the cells 2-3 times with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.
 - Add fresh HBSS with Ca²⁺ and Mg²⁺ to the cells.
- · Imaging:
 - Place the plate or dish on the fluorescence microscope or plate reader.



- Acquire a baseline fluorescence reading for a set period (e.g., 1-2 minutes).
- Add the G-1 solution at the desired final concentration and continue recording the fluorescence signal to capture the calcium response.
- For experiments investigating the source of the calcium increase, cells can be incubated in HBSS without Ca²⁺ and Mg²⁺ containing EGTA prior to and during G-1 stimulation to chelate extracellular calcium.
- At the end of the experiment, a positive control can be performed by adding a calcium ionophore like Ionomycin to elicit a maximal calcium response.

Data Analysis

The change in intracellular calcium is typically represented as a ratio of the fluorescence intensity (F) over the baseline fluorescence (F_0), i.e., F/F_0 . The peak fluorescence response can be plotted against the logarithm of the G-1 concentration to determine the EC50 value.

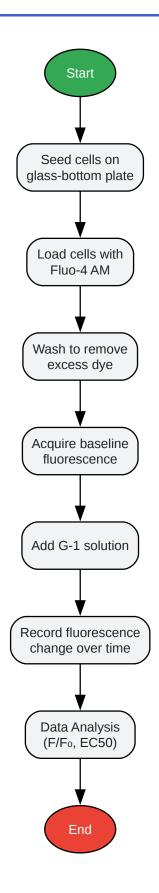
Signaling Pathway and Experimental Workflow Diagrams



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Caption: GPER signaling pathway leading to intracellular calcium mobilization.





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Caption: Experimental workflow for calcium imaging with G-1 treatment.



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